1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a hydroxyphenyl group and a carbaldehyde group attached to the pyrrole ring, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 3-hydroxybenzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzoic acid or 3-hydroxybenzophenone.
Reduction: Formation of 1-(3-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with amino acids in enzymes or receptors, influencing their activity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with biological molecules, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane
- 1-(3-Hydroxyphenyl)-2-(3,5-dihydroxyphenyl)ethane
Uniqueness
1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both hydroxy and aldehyde functional groups on the pyrrole ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-6-11(8-15)10(2)14(9)12-4-3-5-13(16)7-12/h3-8,16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQOTDNCBWDUFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)O)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390342 |
Source
|
Record name | 1-(3-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878424-24-9 |
Source
|
Record name | 1-(3-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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